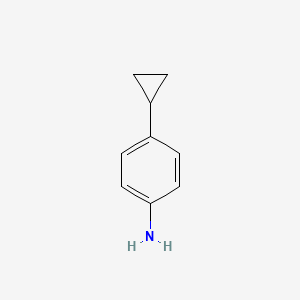

4-Cyclopropylaniline

説明

4-Cyclopropylaniline (CAS 3158-71-2) is an aromatic amine with a cyclopropyl substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₁N, with a molecular weight of 133.19 g/mol. The compound is commercially available in 95% purity and is typically stored at room temperature, protected from light . It serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of quinazolinamine derivatives (e.g., compound 22 in –5), which exhibit inhibitory activity against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). Additionally, it has been utilized in herbicide development, such as 3-(4-cyclopropylphenyl)-1,1-dimethylurea .

特性

IUPAC Name |

4-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXDNWVNEZBDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482595 | |

| Record name | 4-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-71-2 | |

| Record name | 4-Cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Cyclopropanation of Aniline Derivatives

One prevalent synthetic route to 4-cyclopropylaniline involves the cyclopropanation of a suitable aniline precursor. This method typically starts with aniline or substituted anilines, where the cyclopropyl ring is introduced via cyclopropanation reactions using carbenoid reagents or equivalents.

- Procedure: The reaction often employs diazo compounds or Simmons–Smith reagents to generate cyclopropyl intermediates that react with the aromatic ring or side chains.

- Reaction Conditions: Mild to moderate temperatures, inert atmosphere, and use of catalysts such as zinc-copper couple or transition metal complexes are common to promote selective cyclopropanation.

- Outcome: This method yields this compound with good regioselectivity, especially when starting from para-substituted aniline derivatives.

Nucleophilic Aromatic Substitution on Halogenated Precursors

Another strategic approach involves nucleophilic aromatic substitution (S_NAr) on halogenated aniline derivatives, particularly fluorinated or chlorinated anilines, followed by substitution with cyclopropylamine.

- Example from Patent Literature: A selective substitution of fluorine at the 2-position of a nitrobenzene derivative by cyclopropylamine in nitrobenzene solvents leads to N-cyclopropylnitrobenzene intermediates. These intermediates undergo acetylation and reduction to yield N-cyclopropylaniline derivatives, including this compound.

- Key Steps:

- Selective substitution of halogen by cyclopropylamine.

- Acetylation to protect amine groups.

- Reduction of nitro groups to amines.

- Hydrolysis to remove protecting groups.

- Reaction Conditions: Typically performed under controlled temperatures (0–70 °C), with reagents such as sodium nitrite, hypophosphorous acid, sulfuric acid, and copper sulfate to facilitate diazotization and reduction steps.

Catalytic Visible-Light Promoted Cycloaddition (Photocatalysis)

Recent advances have introduced visible-light photocatalysis as a method to synthesize cyclopropyl-substituted anilines, including this compound, via [3+2]-cycloaddition reactions.

- Method Summary: Under green LED irradiation, cyclopropylanilines react with electron-poor olefins in the presence of a photocatalyst such as Eosin Y in dry dimethyl sulfoxide (DMSO).

- Procedure Details:

- Advantages: This method offers mild reaction conditions, high selectivity, and the ability to construct complex cyclopropyl-containing frameworks efficiently.

Industrial-Scale Chlorination and Substitution Techniques

For industrial production, this compound derivatives such as 3-chloro-4-cyclopropylaniline are prepared via chlorination of this compound or its precursors.

- Synthetic Route:

- Starting from this compound, chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.

- Conditions are optimized to achieve high yield and purity, often utilizing continuous flow reactors.

- Purification: Advanced purification methods including crystallization and solvent extraction are employed to isolate the target compound with minimal impurities.

- Reaction Types: This process involves electrophilic aromatic substitution and subsequent purification steps.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Yield and Purity: The nucleophilic aromatic substitution method yields this compound derivatives in approximately 76.7% yield with high purity suitable for further synthetic applications.

- Reaction Monitoring: Temperature control (0–70 °C) and careful addition of reagents are critical to avoid side reactions and maximize product formation.

- Photocatalytic Synthesis: The visible-light promoted [3+2]-cycloaddition provides a novel route for constructing cyclopropyl-substituted anilines with potential for structural diversification.

- Industrial Relevance: Chlorination methods are adapted for large-scale production, ensuring consistent quality and scalability.

化学反応の分析

Types of Reactions: 4-Cyclopropylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it to cyclopropyl-substituted aniline derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Cyclopropyl-substituted aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the specific reaction.

科学的研究の応用

4-Cyclopropylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-Cyclopropylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

類似化合物との比較

Table 1: Key Structural Analogues of 4-Cyclopropylaniline

Key Observations:

- Positional Isomerism : The para-substituted this compound exhibits different polarity and reactivity compared to its ortho isomer (2-cyclopropylaniline), as evidenced by distinct TLC migration patterns .

- Hydrochloride Salt Formation : Conversion to this compound hydrochloride improves aqueous solubility, making it advantageous for drug delivery systems .

- Substituent Effects : The chloro and cyclopropylmethyl groups in 4-chloro-N-(cyclopropylmethyl)aniline increase molecular weight and toxicity compared to the parent compound .

Key Observations:

Key Observations:

- Safety: this compound’s toxicity profile is less characterized than its chloro-substituted analogue, which poses higher risks of skin/eye irritation and carcinogenicity .

- Pharmaceutical Utility : The parent compound and its hydrochloride are prioritized in drug development due to favorable stability and lower toxicity .

Stability and Reactivity

- This compound : Stable under recommended storage conditions. Reactivity involves electrophilic substitution at the aromatic ring, influenced by the electron-donating cyclopropyl group .

- 4-Chloro-N-(cyclopropylmethyl)aniline : Reacts with strong oxidants and bases; hazardous decomposition products may form under extreme conditions .

生物活性

4-Cyclopropylaniline is an organic compound characterized by the presence of a cyclopropyl group attached to the aniline structure. This unique configuration imparts distinct chemical properties and biological activities that are of significant interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H11N

- Molecular Weight : 135.19 g/mol

- Structure : The compound consists of a cyclopropyl group attached to the para position of an aniline ring.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. The following table summarizes some key findings regarding its biological properties:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. For instance, it has been shown to inhibit enzymes involved in drug metabolism, which may enhance the efficacy of certain chemotherapeutics by preventing their degradation .

- Cell Signaling Modulation : this compound affects cell signaling pathways that regulate cell growth and apoptosis. It can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .

- Structural Rigidity : The cyclopropyl group contributes to the conformational rigidity of the molecule, potentially enhancing its binding affinity to biological targets compared to more flexible analogs .

Case Studies

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent . -

Anticancer Properties :

In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death due to apoptosis . Further mechanistic studies suggested that this compound activates caspase pathways leading to programmed cell death. -

Enzyme Inhibition Studies :

Research on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This property could be leveraged to enhance the pharmacokinetics of co-administered drugs by preventing their metabolic clearance .

Future Directions

The promising biological activities exhibited by this compound warrant further investigation into its therapeutic applications. Future research could focus on:

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of this compound.

- Structural Modifications : Exploring analogs and derivatives to optimize biological activity and reduce potential toxicity.

- Combination Therapies : Investigating synergistic effects when combined with existing treatments for infections or cancers.

Q & A

Q. Basic Research Focus

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile byproducts like 2-cyclopropylaniline .

- High-Performance Liquid Chromatography (HPLC) : Resolves non-volatile impurities (e.g., oxidized quinones).

- Infrared (IR) Spectroscopy : Detects carbonyl byproducts from ring-opening reactions.

What are the mechanistic considerations for the cyclopropylation step in synthesizing this compound?

Advanced Research Focus

Cyclopropylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The cyclopropyl bromide acts as an electrophile, while the amine group directs substitution to the para position. Copper catalysts stabilize transition states through π-complexation, reducing activation energy . Kinetic isotope effects (KIEs) and Hammett studies can further elucidate rate-determining steps.

How does the substitution pattern on the aniline ring (e.g., 4-cyclopropyl vs. 2-cyclopropyl) affect the compound’s physical properties?

Q. Basic Research Focus

- Solubility : Para-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) due to symmetry.

- Melting Point : Ortho-substituted analogs (e.g., 2-cyclopropylaniline) have lower melting points due to reduced crystallinity .

- Reactivity : Para-substitution favors electrophilic aromatic substitution, while ortho positions suffer steric hindrance .

What in vitro assays are suitable for evaluating the herbicidal potential of this compound derivatives?

Q. Advanced Research Focus

- Photosystem II Inhibition : Measure electron transport rates in chloroplast suspensions .

- Seed Germination Assays : Test phytotoxicity on model weeds (e.g., Arabidopsis thaliana).

- Enzyme Inhibition Studies : Target acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) using fluorometric assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。